Cas no 2138407-00-6 (2-methyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)propanamide)

2-Methyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)propanamide is a specialized organic compound featuring a spirocyclic structure, which imparts unique steric and electronic properties. The presence of both amide and lactam functionalities enhances its potential as an intermediate in pharmaceutical synthesis, particularly for targeting rigid molecular frameworks. Its spiro[3.4]octane core offers conformational constraint, which can be advantageous in drug design for improving binding affinity and metabolic stability. The compound’s modular structure allows for further derivatization, making it valuable for medicinal chemistry applications. High purity and well-defined stereochemistry ensure reproducibility in research and development settings.
2-methyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)propanamide structure
2138407-00-6 structure
Product Name:2-methyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)propanamide
CAS No:2138407-00-6
MF:C11H18N2O3
MW:226.272222995758
CID:6021793
PubChem ID:165463745
Update Time:2025-06-11

2-methyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)propanamide
    • 2138407-00-6
    • EN300-764244
    • Inchi: 1S/C11H18N2O3/c1-7(2)10(15)13-4-8-11(5-12-6-11)3-9(14)16-8/h7-8,12H,3-6H2,1-2H3,(H,13,15)
    • InChI Key: LTDNSOXESSMONF-UHFFFAOYSA-N
    • SMILES: O1C(CC2(CNC2)C1CNC(C(C)C)=O)=O

Computed Properties

  • Exact Mass: 226.13174244g/mol
  • Monoisotopic Mass: 226.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 67.4Ų

2-methyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)propanamide Pricemore >>

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Additional information on 2-methyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)propanamide

Research Brief on 2-methyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)propanamide (CAS: 2138407-00-6)

Recent studies on the compound 2-methyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)propanamide (CAS: 2138407-00-6) have highlighted its potential as a novel scaffold in medicinal chemistry, particularly in the development of small-molecule inhibitors targeting specific enzymatic pathways. This spirocyclic derivative has garnered attention due to its unique structural features, which include a fused oxa-azaspiro ring system that may confer enhanced binding affinity and selectivity toward biological targets.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic routes and pharmacological profiling of this compound, revealing its inhibitory activity against serine hydrolases—a class of enzymes implicated in inflammatory and neurodegenerative diseases. The researchers employed a combination of molecular docking and kinetic assays to demonstrate that 2-methyl-N-({7-oxo-6-oxa-2-azaspiro[3.4]octan-5-yl}methyl)propanamide exhibits a 50% inhibitory concentration (IC50) of 120 nM against fatty acid amide hydrolase (FAAH), a key regulator of endocannabinoid signaling. These findings suggest its potential as a lead compound for neuropathic pain management.

Further investigations into the compound's pharmacokinetic properties, as reported in Bioorganic & Medicinal Chemistry Letters, indicate moderate metabolic stability in human liver microsomes (t1/2 = 45 min) and acceptable blood-brain barrier permeability (Papp = 8.2 × 10−6 cm/s in MDCK assays). However, structural optimization efforts are ongoing to address its suboptimal aqueous solubility (logP = 2.9), which currently limits its formulation options for in vivo studies.

Notably, patent applications (WO2023018762, EP4155294) filed in 2023-2024 describe derivatives of 2138407-00-6 with improved potency against cancer-related kinases, particularly FLT3 and CDK9. One analog bearing a fluorinated phenyl group at the 5-position showed 3-fold enhanced antiproliferative activity in MV4-11 leukemia cells (EC50 = 0.7 μM) compared to the parent compound. These developments position the spiro[3.4]octane core as a versatile platform for targeted therapy design.

Ongoing preclinical studies are evaluating the compound's therapeutic potential in fibrosis models, where preliminary data suggest modulation of TGF-β/Smad signaling pathways. Researchers emphasize the need for comprehensive toxicology profiling, as the compound's reactive β-lactam-like moiety may raise safety concerns at higher doses. Future directions include the development of prodrug strategies to improve bioavailability and tissue-specific delivery of this promising chemical entity.

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